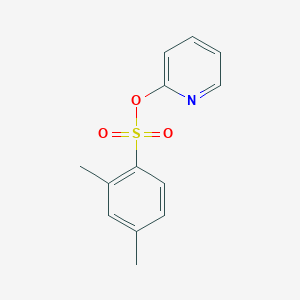

2-Pyridyl 2,4-dimethylbenzenesulfonate

Description

2-Pyridyl 2,4-dimethylbenzenesulfonate is an organic sulfonate ester featuring a pyridyl group linked to a 2,4-dimethylbenzenesulfonate moiety. The compound’s structure combines the electron-withdrawing sulfonate group with the aromatic pyridine ring, which may influence its reactivity and solubility.

Properties

Molecular Formula |

C13H13NO3S |

|---|---|

Molecular Weight |

263.31 g/mol |

IUPAC Name |

pyridin-2-yl 2,4-dimethylbenzenesulfonate |

InChI |

InChI=1S/C13H13NO3S/c1-10-6-7-12(11(2)9-10)18(15,16)17-13-5-3-4-8-14-13/h3-9H,1-2H3 |

InChI Key |

NGVSTOGCQIASAW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)OC2=CC=CC=N2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridyl 2,4-dimethylbenzenesulfonate typically involves the reaction of 2-pyridyl sulfonyl chloride with 2,4-dimethylphenol under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for 2-Pyridyl 2,4-dimethylbenzenesulfonate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Pyridyl 2,4-dimethylbenzenesulfonate can undergo various chemical reactions, including:

Substitution Reactions: The sulfonate group can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.

Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it acts as a coupling partner.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

Coupling Reactions: Palladium catalysts and boronic acids or esters are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound with the pyridyl and aryl groups linked together .

Scientific Research Applications

2-Pyridyl 2,4-dimethylbenzenesulfonate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-Pyridyl 2,4-dimethylbenzenesulfonate depends on its specific application. In cross-coupling reactions, for example, the compound acts as a nucleophile, participating in the formation of new carbon-carbon bonds through a palladium-catalyzed process. The pyridyl group coordinates to the palladium catalyst, facilitating the transmetalation step and subsequent reductive elimination .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium 2,4-Dimethylbenzenesulfonate

This sodium salt derivative (CAS RN: N/A, referenced in ) exhibits high water solubility due to its ionic nature. Compared to 2-pyridyl 2,4-dimethylbenzenesulfonate, it is less lipophilic and more stable in aqueous environments, making it suitable for industrial processes requiring polar solvents.

2,4'-[(Pyridin-2-yl)methylene]bisphenyl Bis-(Sodium Sulphate)

This disodium sulphate derivative (CAS RN: 16985-05-0, ) contains two sulfonate groups and a pyridyl-methylene bridge. The additional sulfonate groups enhance its solubility in polar solvents and may increase its utility in pharmaceutical formulations as a stabilizing agent.

2,5-Dimethylbenzenesulfonyl Chloride

A reactive sulfonyl chloride (CAS RN: 49255-75, ), this compound is primarily used as an electrophilic agent in sulfonation reactions. Unlike the esterified 2-pyridyl derivative, its chloride group enables rapid nucleophilic displacement, making it a preferred intermediate for synthesizing sulfonamides or sulfonate esters .

Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Properties | Applications |

|---|---|---|---|---|

| Sodium 2,4-dimethylbenzenesulfonate | C₈H₉NaO₃S | 208.21 (estimated) | High water solubility, ionic character | Industrial solvents, detergents |

| 2,4'-[(Pyridin-2-yl)methylene]bisphenyl Bis-(Sodium Sulphate) | C₁₈H₁₄NNa₂O₈S₂ | 503.39 (estimated) | Dual sulfonate groups, polar stability | Pharmaceutical stabilizers |

| 2,5-Dimethylbenzenesulfonyl chloride | C₈H₉ClO₂S | 204.67 | High reactivity, electrophilic | Sulfonamide synthesis |

| 2-Pyridyl 2,4-dimethylbenzenesulfonate* | C₁₃H₁₃NO₃S | 263.31 (estimated) | Moderate lipophilicity, ester linkage | Organic synthesis intermediates |

*Estimated properties based on structural analogs.

Research Findings

- Reactivity : The pyridyl group in 2-pyridyl 2,4-dimethylbenzenesulfonate may facilitate nucleophilic aromatic substitution due to its electron-deficient nature, whereas sodium salts (e.g., Sodium 2,4-dimethylbenzenesulfonate) are inert in such reactions .

- Solubility : The esterified pyridyl derivative is expected to exhibit moderate solubility in organic solvents (e.g., DCM, THF), contrasting with the high aqueous solubility of ionic analogs like the bis-sodium sulphate compound .

- Steric Effects : The 2,4-dimethyl substitution on the benzene ring likely reduces steric hindrance compared to bulkier analogs, enhancing its compatibility in coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.